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Compound of Interest

Compound Name: (8-Chloroquinolin-4-yl)boronic acid

Cat. No.: B7955934

Executive Summary

(8-Chloroquinolin-4-yl)boronic acid is a high-value heterocyclic building block used primarily
in the synthesis of type Il kinase inhibitors, antimalarial agents, and complex biaryl scaffolds via
Suzuki-Miyaura cross-coupling.

The compound presents specific handling challenges due to the electronic deficiency of the
quinoline C4 position, rendering the C-B bond susceptible to protodeboronation. Consequently,
this guide prioritizes the use of its boronate esters (e.g., pinacol) or protected forms (MIDA
boronates) as the operational standard in drug development workflows.
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Property Data

IUPAC Name (8-Chloroquinolin-4-yl)boronic acid

8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-

Common Surrogate _ o
dioxaborolan-2-yl)quinoline

C
Molecular Formula H
BCINO
Molecular Weight 207.42 g/mol
Precursor CAS 927800-40-6 (4-Bromo-8-chloroquinoline)
Key Reactivity Suzuki-Miyaura Coupling, Chan-Lam Coupling
Stability Class Unstable (Prone to C4-protodeboronation)

Chemical Structure & Electronic Properties[2][3]

The 8-chloroquinoline scaffold is a "privileged structure” in medicinal chemistry, famously
anchoring antimalarial drugs like chloroquine. The introduction of a boronic acid at the C4
position creates a unique electronic environment.

Structural Analysis

e Quinoline Ring System: The nitrogen atom at position 1 creates a significant dipole. The C4
position (gamma to nitrogen) is naturally electron-deficient, making it susceptible to
nucleophilic attack but also facilitating transmetallation in palladium cycles.

¢ 8-Chloro Substituent: This group exerts an inductive electron-withdrawing effect (-I), further
reducing electron density in the heteroaromatic ring. This increases the acidity of the boronic
acid but also heightens the risk of hydrolytic cleavage of the C-B bond.

» Steric Environment: The C4-boronate is flanked by the C5-proton (peri-position). Steric
repulsion between the boronate oxygens and H-5 can twist the boronate group out of
planarity, affecting conjugation and solubility.
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Visualization: 3D Conformation & Numbering

The following diagram illustrates the core numbering and the steric interaction at the peri-
position.

Click to download full resolution via product page

Caption: Structural numbering of 8-chloroquinoline showing the C4-reactive center and peri-
steric interaction.

Synthesis & Manufacturing Protocols

Direct isolation of the free boronic acid is often impractical due to stability issues. The industry
standard is to synthesize the Pinacol Ester (Bpin) via Miyaura Borylation. This species is
robust, isolable, and chromatography-stable.

Protocol: Miyaura Borylation (Recommended)

This method avoids the use of n-butyllithium, which can attack the quinoline C2 position or
cause halogen dance side reactions.

Reagents:
e Substrate: 4-Bromo-8-chloroquinoline (1.0 equiv)

e Boron Source: Bis(pinacolato)diboron (B
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pin

) (1.1 equiv)
o Catalyst: Pd(dppf)CI

[1]-CH

Cl

(3-5 mol%)
o Base: Potassium Acetate (KOACc) (3.0 equiv)
e Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

« Inertion: Charge a reaction flask with 4-bromo-8-chloroquinoline, B
pin
, and KOAc. Evacuate and backfill with Argon (3 cycles).[1]

e Solvation: Add anhydrous 1,4-dioxane and sparge with Argon for 15 minutes to remove
dissolved oxygen (critical for Pd(0) longevity).

o Catalysis: Add Pd(dppf)ClI
[1]-CH
Cl
under a positive stream of Argon.
o Reaction: Heat the mixture to 80-90°C for 4—12 hours. Monitor by LC-MS (Target M+H
290-292 for the pinacol ester).

o Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.
Concentrate the filtrate in vacuo.
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 Purification: The residue is typically purified via flash column chromatography
(Hexanes/Ethyl Acetate).

o Note: Silica gel can induce protodeboronation if too acidic. Neutralize silica with 1% Et

N or use alumina if degradation is observed.

Reaction Mechanism (Miyaura Cycle)

G-Bromo-8-chloroquinolin9
Pd(0)
Oxidative Addition
(Ar-Pd(I)-Br)

+ KOAC
- KBr

Ligand Exchange
(Ar-Pd(11)-OAc)

B2pin2

Transmetallation
(with B2pin2)

r-Pd(II)-Bpin

(Reductive EIimination)

/- .
7 Regeneration

Pd(0)L2 Active Catalyst 8-Chloro-4-quinolinyl-Bpin
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Caption: Catalytic cycle for the synthesis of the pinacol ester surrogate.

Stability & Handling: The Protodeboronation
Challenge

Researchers must be aware that heterocyclic boronic acids with the boron atom at the 2- or 4-
position relative to nitrogen are inherently unstable.

Mechanism of Instability

In aqueous or protic media, (8-chloroquinolin-4-yl)boronic acid undergoes
protodeboronation (replacement of B(OH)

with H). This is catalyzed by base and proceeds via a zwitterionic intermediate where water
attacks the boron, and the C-B bond cleaves to protonate the heteroaromatic ring.

Risk Factors:

» High pH: Promotes formation of the boronate "ate" complex, which is the reactive species for
protodeboronation.

o Metal Salts: Some copper or silver salts used in coupling can accelerate this decomposition.

Mitigation Strategies

o Use Esters: Always synthesize and store the Pinacol Ester. It is significantly more resistant to
hydrolysis than the free acid.

« MIDA Boronates: For long-term storage or iterative synthesis, converting to the N-
methyliminodiacetic acid (MIDA) boronate is the gold standard for stability.

e Anhydrous Coupling: When using this building block in Suzuki coupling, utilize anhydrous
conditions (e.g., DMF/K

PO

or Dioxane/Cs
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CO

) to minimize water-mediated degradation.

Medicinal Chemistry Applications

The 8-chloroquinoline moiety acts as a pharmacophore capable of intercalation into DNA and
inhibition of specific kinases.

Antimalarial Scaffolds

Historically derived from quinine and chloroquine, the 8-chloroquinoline core is investigated for
activity against Plasmodium falciparum. The 4-position is the vector for attaching side chains
(like the diethylamino-pentyl chain in chloroquine) or biaryl systems via Suzuki coupling to
overcome resistance.

Kinase Inhibition (Type Il)

In oncology, 4-aryl-quinolines are potent kinase inhibitors. The 8-chloro group occupies a
hydrophobic pocket (often the "gatekeeper" region or adjacent solvent front), improving
selectivity.

o Workflow: (8-Chloroquinolin-4-yl)boronic acid
Suzuki Coupling with Heteroaryl Halide

Kinase Inhibitor Lead.

Quantitative Data: Solubility & Lipophilicity

Estimated properties for the free boronic acid:
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Parameter Value Implication

Moderate lipophilicity; good

cLogP ~1.8-2.2 »
membrane permeability.
Favorable for oral
TPSA ~53 A bioavailability (Rule of 5
compliant).
o Less basic than quinoline (pKa
pKa (Quinoline N) ~3.5-4.0
4.9) due to 8-Cl effect.[2][3][4]
- Low in neutral H Soluble in DMSO, MeOH, and
Solubility )
o basic aqueous buffers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [(8-Chloroquinolin-4-yl)boronic Acid: Technical Profile &
Utilization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7955934#8-chloroquinolin-4-yl-boronic-acid-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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